An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentylamine
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylamine, a cyclic aliphatic amine, serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its unique five-membered ring structure imparts specific conformational properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of cyclopentylamine, with a focus on its applications in drug development.
Chemical Structure and Properties
Cyclopentylamine consists of a cyclopentane ring with an amino group (-NH2) attached to one of the carbon atoms. This primary amine is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, ammoniacal odor.[1][2] It is a volatile and highly flammable substance.[1][3]
The presence of the amino group allows for hydrogen bonding, rendering it miscible with water and soluble in common organic solvents such as ethanol, ether, and acetone.[1][4] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule.
Table 1: Physical and Chemical Properties of Cyclopentylamine
| Property | Value | References |
| Chemical Formula | C₅H₁₁N | [2][5] |
| Molecular Weight | 85.15 g/mol | [5] |
| CAS Number | 1003-03-8 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Strong, ammonia-like | [1] |
| Melting Point | -86 °C to -85 °C | [5][6][7] |
| Boiling Point | 106-108 °C | [3][5] |
| Density | 0.863 g/mL at 25 °C | [3][5] |
| Solubility | Miscible with water, acetone, and benzene | [1][4] |
| pKa | 10.65 (at 25 °C) | [1][5] |
| Flash Point | 11.5 °C to 13 °C (closed cup) | [3][6] |
| Refractive Index (n20/D) | 1.450 | [3][6] |
Synthesis of Cyclopentylamine
The most common and industrially significant method for the synthesis of cyclopentylamine is the reductive amination of cyclopentanone.[1] This process typically involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent and a catalyst.
Experimental Protocol: Reductive Amination of Cyclopentanone
Objective: To synthesize cyclopentylamine from cyclopentanone via reductive amination.
Materials:
-
Cyclopentanone
-
Ammonia (aqueous or methanolic solution)
-
Raney Nickel (catalyst)
-
Hydrogen gas (H₂)
-
Ethanol or Methanol (solvent)
-
High-pressure autoclave reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: In a high-pressure autoclave, a suspension of Raney Nickel catalyst in a suitable solvent (e.g., ethanol) is prepared.
-
Reaction Setup: Cyclopentanone and a solution of ammonia are added to the autoclave containing the catalyst. The use of a methanolic solution of ammonia can be more effective in minimizing the formation of secondary and tertiary amine by-products.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The pressure is then increased to the desired level (e.g., 20 MPa), and the mixture is heated to a temperature between 150-200 °C. The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the Raney Nickel catalyst.
-
Purification: The filtrate, containing cyclopentylamine, solvent, and any by-products, is then subjected to fractional distillation to isolate the pure cyclopentylamine.[8]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of cyclopentylamine.
Chemical Reactivity and Applications in Drug Development
The primary amine group of cyclopentylamine is the center of its reactivity, allowing it to participate in a variety of chemical transformations such as alkylation, acylation, and formation of Schiff bases.[2] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic applications.
Pencycuron Synthesis
Cyclopentylamine is a key starting material for the synthesis of the fungicide pencycuron.[9] The synthesis involves the reaction of cyclopentylamine with 4-chlorobenzyl chloride and subsequently with phenyl isocyanate.
Role in CCR2 Antagonists
Cyclopentylamine derivatives have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2).[10] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[11] Antagonizing this receptor is a therapeutic strategy for various inflammatory and autoimmune diseases.[12] The cyclopentyl group in these antagonists often serves as a hydrophobic scaffold that can be appropriately substituted to optimize binding affinity and pharmacokinetic properties.
Diagram of a Simplified CCR2 Signaling Pathway:
Caption: Simplified CCR2 signaling and antagonist action.
Analytical Methods
The purity and identity of cyclopentylamine are typically assessed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a cyclopentylamine sample and identify any impurities.
Experimental Protocol:
-
Sample Preparation: A dilute solution of cyclopentylamine is prepared in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is around 10 µg/mL.[13] The sample should be filtered to remove any particulate matter.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS) is commonly used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Program: A temperature ramp is employed to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) is standard for generating a reproducible fragmentation pattern.
-
Mass Range: A scan range of m/z 35-300 is generally sufficient to detect the molecular ion and characteristic fragments of cyclopentylamine and common impurities.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of cyclopentylamine.
Experimental Protocol:
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of cyclopentylamine, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] The solution should be free of any solid particles.
-
¹H NMR Spectroscopy: The proton NMR spectrum of cyclopentylamine will show signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide information about the electronic environment, neighboring protons, and the number of protons of each type.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the cyclopentane ring. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in cyclopentylamine.
Experimental Protocol:
-
Sample Preparation (Neat Liquid): A drop of neat cyclopentylamine is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[6]
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: The spectrum will show characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations of the primary amine typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring will be observed just below 3000 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule.[14][15]
Safety and Handling
Cyclopentylamine is a hazardous substance and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[6] It is fatal if swallowed and toxic if inhaled.[3][6] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3][7] It is also harmful to aquatic life with long-lasting effects.[6] When handling cyclopentylamine, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Cyclopentylamine is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in the synthesis of novel and valuable compounds. The analytical techniques outlined in this guide provide the necessary tools for quality control and structural confirmation, ensuring the integrity of this crucial building block in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
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- 8. google.com [google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uoguelph.ca [uoguelph.ca]
- 14. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
